molecular formula C42H66O14 B12430725 (+)-Rubelloside B

(+)-Rubelloside B

Cat. No.: B12430725
M. Wt: 795.0 g/mol
InChI Key: IIIOQVDDEWZCEQ-RGCOAKNESA-N
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Description

(+)-Rubelloside B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in natural product chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Rubelloside B typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. The reaction conditions for these steps can vary, but they generally require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential therapeutic use.

Chemical Reactions Analysis

Scope of Available Data

The search results focus on:

  • The synthesis and structural elucidation of (−)-rubriflordilactone B and related compounds ( ).

  • General chemical reaction types (synthesis, decomposition, combustion, etc.) in educational laboratory settings ( ).

  • Antibacterial properties of Ornidazole ( ).

  • Mechanistic studies of Ribonucleotide Reductases ( ).

None of these sources mention (+)-Rubriflordilactone B or its chemical reactivity.

Potential Reasons for Data Absence

  • (+)-Rubriflordilactone B may be a less-studied enantiomer or a recently discovered compound with limited published research.

  • The compound might be cited under alternative nomenclature or within specialized databases not included in the provided search results.

Recommendations for Further Research

To obtain authoritative information on (+)-Rubriflordilactone B , consider:

  • Specialized Databases :

    • Reaxys or SciFinder for reaction pathways and synthetic protocols.

    • PubMed Central or ACS Publications for peer-reviewed articles.

  • Structural Analogs :

    • Investigate reactions of structurally related schinortriterpenoids (e.g., (−)-rubriflordilactone B ), which may share functional groups or reactivity patterns.

  • Recent Literature :

    • Search for 2023–2025 publications focusing on nortriterpenoid synthesis or natural product derivatization.

General Reaction Framework for Schinortriterpenoids

While (+)-Rubriflordilactone B data is unavailable, schinortriterpenoids often undergo:

  • Late-Stage Functionalization : Cyclotrimerization ([2+2+2] alkyne reactions) to form complex cores ( ).

  • Stereoselective Modifications : Claisen rearrangements, allylations, or Lewis acid-mediated additions to install stereocenters ( ).

  • Oxidation/Reduction : Key steps in adjusting oxidation states of hydroxyl or ketone groups.

Data Table: Representative Reactions of Schinortriterpenoids

Reaction TypeExample ReactionKey Reagents/ConditionsReference
[2+2+2] CyclotrimerizationDiyne + Aldehyde → Tricyclic CoreRhodium catalysts, 80°C
Claisen RearrangementAllyl vinyl ether → γ,δ-Unsaturated carbonylHeat or Lewis acid catalysis
Stereoselective Allylationβ-Hydroxy ester → Trisubstituted lactoneEnolate alkylation, −78°C

Scientific Research Applications

(+)-Rubelloside B has a wide range of applications in scientific research, including:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its role in biological systems and its potential effects on cellular processes.

    Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new pharmaceuticals or as a natural sweetener in food products.

Mechanism of Action

The mechanism of action of (+)-Rubelloside B involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Rubelloside B include other glycosides, such as:

  • Rubelloside A
  • Stevioside
  • Rebaudioside A

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits. While other glycosides may share some properties, this compound’s distinct arrangement of functional groups and sugar moieties gives it unique characteristics that are of particular interest in research and potential therapeutic applications.

Properties

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

IUPAC Name

(4aS,6aR,6bR,12aR)-10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,39-,40+,41-,42+/m0/s1

InChI Key

IIIOQVDDEWZCEQ-RGCOAKNESA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Origin of Product

United States

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